Conformer Energy Difference: Deuterium Isotope Effect on s-cis/s-trans Equilibrium vs. Unlabeled Methyl trans-Crotonate
A direct head-to-head variable-temperature Raman and IR study compared methyl trans-crotonate (MC) and its deuterated analogue methyl-d3 trans-crotonate (Md3C). For the unlabeled MC, the enthalpy difference (ΔH₀) between the high-energy and low-energy conformers was determined to be 377 ± 56 cal mol⁻¹ (approximately 1.58 ± 0.23 kJ mol⁻¹) [1]. A subsequent study using ab initio calculations at the 4-31G level reported the s-cis conformer to be more stable than the s-trans form by 2.65 ± 0.27 kJ mol⁻¹ for the deuterated Md3C [2]. The difference in these energy values (~1.07 kJ mol⁻¹) is attributable to the isotopic substitution and demonstrates that deuterium labeling alters the conformational landscape of the molecule.
| Evidence Dimension | Conformer enthalpy difference (ΔH₀) between s-cis and s-trans forms |
|---|---|
| Target Compound Data | ΔH₀ = 2.65 ± 0.27 kJ mol⁻¹ (s-cis more stable than s-trans) for methyl-d3 trans-crotonate (Md3C) |
| Comparator Or Baseline | Unlabeled methyl trans-crotonate (MC): ΔH₀ = 377 ± 56 cal mol⁻¹ (≈ 1.58 ± 0.23 kJ mol⁻¹) |
| Quantified Difference | ~1.07 kJ mol⁻¹ greater stabilization of s-cis conformer in the deuterated analogue compared to the unlabeled form |
| Conditions | Variable-temperature Raman spectroscopy in liquid phase; ab initio SCF-MO calculations at 4-31G level |
Why This Matters
This quantified energy difference provides a mechanistic basis for expecting altered reaction kinetics or product distributions when the deuterated compound is used as a tracer in studies of reactions sensitive to conformational pre-organization.
- [1] George, W.O., Hassid, D.V., Harris, W.C., Maddams, W.F. (1975) Conformations of some αβ-unsaturated carbonyl compounds. Part V. Assignments of Raman and infrared spectra of methyl and [2H3]methyl acrylates and trans-crotonates. J. Chem. Soc., Perkin Trans. 2, 392-396. View Source
- [2] Faria, M.D.G., Teixeira-Dias, J.J.C., Fausto, R. (1991) Vibrational spectra and structure of methyl trans-crotonate. Vibrational Spectroscopy, 2(2), 107-123. View Source
